methyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate
Beschreibung
Eigenschaften
Molekularformel |
C8H6BrNO3 |
|---|---|
Molekulargewicht |
244.04 g/mol |
IUPAC-Name |
methyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C8H6BrNO3/c1-12-8(11)5-2-6-4(10-5)3-7(9)13-6/h2-3,10H,1H3 |
InChI-Schlüssel |
SQJIVTFALTUOBG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(N1)C=C(O2)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of methyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate typically involves the Vilsmeier-Haack reaction . This reaction starts with 4H-furo[3,2-b]pyrrole-5-carboxylate, which is then treated with a formylating agent to produce methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate. Subsequent bromination of this intermediate yields the desired product
Analyse Chemischer Reaktionen
Methyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions: Typical reagents include formylating agents for the initial synthesis and brominating agents for the final step. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane.
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate has several applications in scientific research:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Methyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate can be compared to other compounds in the furo[3,2-b]pyrrole family, such as:
Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate: This compound is an intermediate in the synthesis of this compound and shares similar chemical properties.
Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles: These compounds have different substituents, leading to varied chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
